BenchChemオンラインストアへようこそ!

5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile

Medicinal Chemistry Library Synthesis Fragment Elaboration

5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile (CAS 306979-88-4; synonym: 5-acetyl-6-methyl-2-(4-phenyl-1-piperazinyl)-3-pyridinecarbonitrile; ChEMBL ID: CHEMBL1558006) is a heterocyclic small molecule with the molecular formula C₁₉H₂₀N₄O and a molecular weight of 320.39 g/mol. It belongs to the 2-(piperazin-1-yl)nicotinonitrile class, characterized by a 3-cyanopyridine core substituted at position 2 with a 4-phenylpiperazine moiety, and further differentiated by a 5-acetyl and a 6-methyl group on the pyridine ring.

Molecular Formula C19H20N4O
Molecular Weight 320.396
CAS No. 306979-88-4
Cat. No. B2555164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile
CAS306979-88-4
Molecular FormulaC19H20N4O
Molecular Weight320.396
Structural Identifiers
SMILESCC1=C(C=C(C(=N1)N2CCN(CC2)C3=CC=CC=C3)C#N)C(=O)C
InChIInChI=1S/C19H20N4O/c1-14-18(15(2)24)12-16(13-20)19(21-14)23-10-8-22(9-11-23)17-6-4-3-5-7-17/h3-7,12H,8-11H2,1-2H3
InChIKeyOTNVPOXWTBBLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile (CAS 306979-88-4): Chemical Identity, Class Assignment, and Procurement Baseline


5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile (CAS 306979-88-4; synonym: 5-acetyl-6-methyl-2-(4-phenyl-1-piperazinyl)-3-pyridinecarbonitrile; ChEMBL ID: CHEMBL1558006) is a heterocyclic small molecule with the molecular formula C₁₉H₂₀N₄O and a molecular weight of 320.39 g/mol . It belongs to the 2-(piperazin-1-yl)nicotinonitrile class, characterized by a 3-cyanopyridine core substituted at position 2 with a 4-phenylpiperazine moiety, and further differentiated by a 5-acetyl and a 6-methyl group on the pyridine ring [1]. The 3-cyanopyridine (nicotinonitrile) scaffold is a recognized privileged structure in medicinal chemistry, appearing in FDA-approved kinase inhibitors such as Bosutinib and Neratinib, as well as in experimental PIM kinase inhibitors and 5-HT₃ receptor ligands [2]. This compound is commercially available from multiple suppliers, typically at purities of 90–97% (HPLC), and is sold exclusively for research use .

Why Generic Substitution of 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile (CAS 306979-88-4) Is Not Supported by Current Evidence


Within the 2-(piperazin-1-yl)nicotinonitrile family, subtle variations in substitution pattern produce divergent biological activity profiles that preclude simple interchangeability. The 5-acetyl group on the target compound introduces a hydrogen-bond acceptor and a potential site for further derivatization (e.g., oxime or hydrazone formation), while the 6-methyl group contributes steric and electronic modulation of the pyridine ring that is absent in the unsubstituted analog 2-(4-phenylpiperazin-1-yl)nicotinonitrile . In the structurally characterized 5-HT₃ receptor agonist series, replacing the 4-phenylpiperazine N-substituent with 2-hydroxyethyl or 2-methoxyethyl groups—while keeping the 4,6-dimethylnicotinonitrile core constant—profoundly altered both agonist potency and the kinetics of receptor desensitization, demonstrating that even peripheral substituent changes on the piperazine ring produce functional divergence [1]. Furthermore, in PIM kinase inhibitor programs, the presence and position of the acetyl group on the nicotinonitrile core directly influenced both enzymatic IC₅₀ values and selectivity across the PIM-1, PIM-2, and PIM-3 isoforms [2]. Consequently, procurement of a close analog (e.g., 4-methoxy-2-(4-phenylpiperazino)nicotinonitrile, CAS 338773-33-4) in place of the target compound would introduce a different electronic and steric environment at the pyridine 4- and 5-positions, carrying a high risk of altered target engagement that cannot be predicted without explicit comparative data .

Product-Specific Quantitative Evidence Guide: 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile (CAS 306979-88-4) Differentiated Performance Data


5-Acetyl Substitution Confers a Unique Derivatization Handle Absent in the 4-Methoxy Analog and the Parent 2-(4-Phenylpiperazin-1-yl)nicotinonitrile

The 5-acetyl group on the target compound provides a carbonyl functionality that enables chemoselective derivatization reactions—including hydrazone, oxime, and reductive amination chemistry—that are inaccessible to the 4-methoxy analog (CAS 338773-33-4) and the unsubstituted 2-(4-phenylpiperazin-1-yl)nicotinonitrile. In the broader nicotinonitrile SAR literature, the acetyl substituent has been utilized as a synthetic entry point for generating fused heterocyclic systems and for modulating hydrogen-bonding interactions with kinase hinge regions [1]. The 4-methoxy analog (MW 294.35) lacks this carbonyl, while 2-(4-phenylpiperazin-1-yl)nicotinonitrile (MW 264.33) carries no substituent at either the 4- or 5-position .

Medicinal Chemistry Library Synthesis Fragment Elaboration

Computationally Predicted Physicochemical Differentiation: logP and Topological Polar Surface Area Relative to Key Analogs

Based on reported computed properties, the target compound (logP = 2.79) is significantly more lipophilic than both 4,6-dimethyl-2-(piperazin-1-yl)nicotinonitrile (CAS 163613-82-9; MW 216.28, lacks phenyl ring) and 2-(4-phenylpiperazin-1-yl)nicotinonitrile (MW 264.33, lacks acetyl and methyl groups) . The increased logP arises from the combination of the phenyl ring on piperazine and the acetyl and methyl substituents on pyridine, and it predicts higher membrane permeability in cell-based assays compared to the more polar, lower-MW analogs . This differentiation is relevant for bioavailability and intracellular target engagement, though direct experimental validation (e.g., PAMPA or Caco-2 permeability) for this exact compound has not been published [1].

ADME Prediction Physicochemical Profiling Compound Triage

Class-Level Evidence: Nicotinonitrile Core with 4-Phenylpiperazine Substitution Is Associated with PIM Kinase Inhibitory Activity at Submicromolar Concentrations in HepG2 and MCF-7 Cells

Although no direct PIM kinase IC₅₀ data are available for the target compound itself, structurally related nicotinonitrile derivatives bearing piperazine substituents have demonstrated pan-PIM kinase inhibition at submicromolar to low-micromolar concentrations. In a 2022 study, compound 8e (a nicotinonitrile-piperazine hybrid) inhibited all three PIM isoforms with IC₅₀ ≤ 0.28 μM and exhibited 50-fold selectivity for HepG2 cancer cells over normal HEK-293T cells [1]. A 2024 study reported a nicotinonitrile-pyrazolyl conjugate with PIM-1 IC₅₀ = 20.4 nM (93.8% inhibition) compared to staurosporine (IC₅₀ = 16.7 nM, 95.6% inhibition) and HepG2 cytotoxicity of IC₅₀ = 0.18 μM [2]. The target compound combines the 4-phenylpiperazine motif with the 5-acetyl-6-methylnicotinonitrile core, placing it at the intersection of these active chemotypes; its exact potency remains unquantified pending direct testing [3]. This contrasts with the simpler 4,6-dimethyl-2-(piperazin-1-yl)nicotinonitrile, which lacks the N-phenyl group that was a key pharmacophoric element for 5-HT₃ receptor engagement in the Jensen 2026 study [4].

Cancer Pharmacology PIM Kinase Inhibition Cytotoxicity Screening

Commercially Available Purity and Supplier Diversity: 90–97% Range Enables Procurement Flexibility Relative to Single-Source Analogs

The target compound is stocked by at least five independent suppliers with documented purity specifications: ≥97% (MolCore), 95% (CymitQuimica/Biosynth), and 90% (abcr) . In contrast, the closest analog 4-methoxy-2-(4-phenylpiperazino)nicotinonitrile (CAS 338773-33-4) appears to have fewer listed stockists and less clearly advertised purity tiers, while 2-(4-phenylpiperazin-1-yl)nicotinonitrile has no widely advertised commercial purity specification . Multi-supplier availability for the target compound reduces single-source dependency risk and enables competitive pricing for bulk procurement.

Chemical Procurement Supply Chain Quality Control

Structural Alignment with the 4,6-Dimethyl-2-(piperazin-1-yl)nicotinonitrile 5-HT₃ Agonist Pharmacophore Suggests CNS Receptor Activity Potential Absent in Simpler Analogs

The Jensen 2026 study systematically evaluated 33 compounds based on the 4,6-dimethyl-2-(piperazin-1-yl)nicotinonitrile scaffold for 5-HT₃A and 5-HT₃AB receptor agonist activity in a fluorescence-based membrane potential assay in HEK293T cells, with functional validation in Xenopus oocytes using TEVC electrophysiology [1]. The target compound (CAS 306979-88-4) shares the same 2-(piperazin-1-yl)nicotinonitrile core with a 6-methyl substituent, but differs by carrying a 5-acetyl group instead of a 4-methyl group and an N-phenyl substituent on the piperazine ring. The SAR study identified the N-substituent on piperazine as a critical determinant of both agonist potency and desensitization kinetics; compound 3b (4,6-dimethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carbonitrile) and compound 6a (2-[4-(2-methoxyethyl)-1-piperazinyl]-4-methyl-3-quinolinecarbonitrile) displayed 5-HT₃R selectivity comparable to the reference agonist mCPBG [1]. The target compound's 4-phenylpiperazine motif represents a distinct pharmacophoric variant not tested in that panel, implying uncharted selectivity and functional bias potential. Simpler analogs such as 6-(piperazin-1-yl)nicotinonitrile (CAS 149554-29-0, MW 188.23) lack both the N-phenyl group and the acetyl substituent and were not profiled in the Jensen study [2].

CNS Pharmacology 5-HT₃ Receptor Serotonin Receptor Ligands

High-Strength Differential Evidence Is Currently Limited: Known Data Gaps for CAS 306979-88-4

It must be explicitly stated that no peer-reviewed primary research publication or patent was identified that reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) for the exact compound 5-acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile (CAS 306979-88-4). The compound has a ChEMBL identifier (CHEMBL1558006) and an MFCD number (MFCD00793604), but ChEMBL does not currently list any bioactivity data for this entry [1]. All quantitative evidence presented in this guide is therefore class-level inference drawn from structurally related nicotinonitrile-piperazine derivatives. Direct head-to-head comparisons between the target compound and its closest analogs are not available in the open literature as of early 2026. Users procuring this compound for biological screening should treat it as an unexplored chemotype with predicted activity potential rather than a validated probe, and should include appropriate reference compounds (e.g., staurosporine for kinase assays; mCPBG for 5-HT₃ assays) in all experimental designs [2][3].

Data Gap Analysis Experimental Validation Required Procurement Risk Assessment

Best Research and Industrial Application Scenarios for 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile (CAS 306979-88-4) Based on Available Evidence


Medicinal Chemistry Library Design: A Structurally Distinct Nicotinonitrile-Piperazine Scaffold for Kinase or GPCR Screening Cascades

The target compound is best deployed as a diversity element in a nicotinonitrile-focused screening library, where its unique combination of 5-acetyl, 6-methyl, and 4-phenylpiperazine substituents complements existing library members such as 4,6-dimethyl-2-(piperazin-1-yl)nicotinonitrile and 4-methoxy-2-(4-phenylpiperazino)nicotinonitrile. Its structural alignment with both the PIM kinase inhibitor pharmacophore and the 5-HT₃ receptor agonist scaffold makes it suitable for primary screening against kinase panels and aminergic GPCR targets [1][2]. The acetyl group offers a built-in synthetic handle for hit-to-lead expansion without requiring de novo scaffold redesign .

Synthetic Methodology Development: A Bifunctional Building Block for Heterocyclic Chemistry

The compound's 3-cyano, 5-acetyl, and 2-(4-phenylpiperazino) functionalities provide three distinct reactive centers for orthogonal transformations. The nitrile group can undergo hydrolysis to carboxamide or carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole; the acetyl group enables hydrazone/oxime formation and Claisen-type condensations; the phenylpiperazine nitrogen can participate in alkylation or acylation [1][2]. This multifunctionality is absent in simpler analogs such as 2-(4-phenylpiperazin-1-yl)nicotinonitrile, which lacks the acetyl and methyl substituents, making the target compound a more versatile precursor for constructing complex fused-ring systems .

Physicochemical Probe Studies: Investigating Lipophilicity-Dependent Cellular Uptake in the Nicotinonitrile Series

With a computed logP of 2.79, the target compound sits at the upper end of the lipophilicity range among commercially available 2-(piperazin-1-yl)nicotinonitriles [1]. This property makes it a suitable tool compound for studying the relationship between logP and cellular permeability or cytotoxicity within this chemotype, particularly when compared head-to-head with the more polar 4,6-dimethyl-2-(piperazin-1-yl)nicotinonitrile (free NH, lower logP expected) [2]. Such studies could inform lead optimization campaigns where balancing potency and ADME properties is critical .

Pharmacophore Validation: Testing the 4-Phenylpiperazine Motif in 5-HT₃ Receptor Functional Assays

The Jensen 2026 study demonstrated that N-substitution on the piperazine ring profoundly affects 5-HT₃ receptor agonist efficacy and desensitization kinetics, but the N-phenyl variant was not included in the tested panel [1]. The target compound fills this gap and can be used to test the hypothesis that an aromatic N-substituent alters the activation-desensitization balance differently than the hydroxyethyl or methoxyethyl substituents characterized in the published SAR [2]. Such experiments require HEK293T cells expressing human 5-HT₃A/AB receptors and a fluorescence-based membrane potential assay, with mCPBG as a reference agonist [1].

Quote Request

Request a Quote for 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.